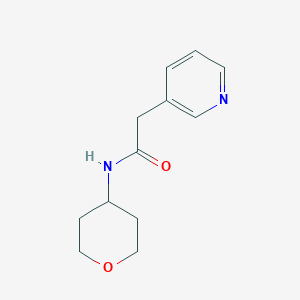
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide typically involves the reaction of oxane derivatives with pyridine derivatives under specific conditions. One common method involves the use of [4-(pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane or pyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(oxan-4-yl)-2-(pyridin-3-yl)acetic acid, while reduction may produce N-(oxan-4-yl)-2-(pyridin-3-yl)ethylamine.
Scientific Research Applications
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(oxan-4-yl)-2-(pyridin-2-yl)acetamide
- N-(oxan-4-yl)-2-(pyridin-4-yl)acetamide
- N-(oxan-4-yl)-2-(pyridin-3-yl)ethanamide
Uniqueness
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide stands out due to its specific structural configuration, which imparts unique chemical properties and biological activities. Compared to its analogs, it may exhibit different reactivity patterns and potency in biological assays.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(oxan-4-yl)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(8-10-2-1-5-13-9-10)14-11-3-6-16-7-4-11/h1-2,5,9,11H,3-4,6-8H2,(H,14,15) |
InChI Key |
KYIRJMJCTOYIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















